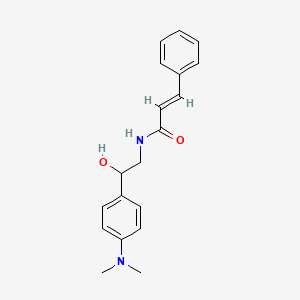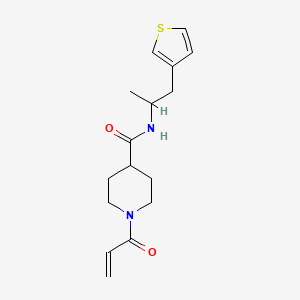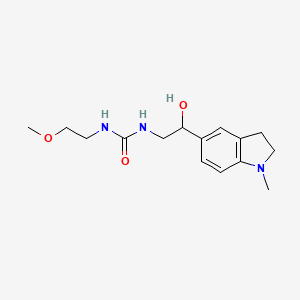
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(2-methoxyethyl)urea, also known as HIMEU, is a synthetic compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize the spacer length linking pharmacophoric moieties for high inhibitory activities. This research could imply potential applications in designing drugs targeting neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).
Carbonic Anhydrase and Cholinesterase Inhibition
Cyclic urea derivatives have shown effective inhibition profiles against carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), suggesting potential for therapeutic applications in conditions requiring modulation of CA or AChE activity (Sujayev et al., 2016).
Antibacterial Activity
Uracil derivatives have been synthesized and screened for their capacity to inhibit bacterial DNA polymerase IIIC and Gram-positive bacterial growth, indicating potential applications in developing new antibacterial agents (Zhi et al., 2005).
Urease Inhibitors
Isoindolin-1-one derivatives were synthesized and evaluated for their urease inhibitory activities, with certain compounds showing potent activity. This suggests potential applications in treating diseases related to urease activity, such as certain types of ulcers or urinary tract infections (Peytam et al., 2019).
Gelation Properties
The anion identity has been shown to influence the morphology and rheology of gels formed by certain urea compounds, suggesting applications in materials science for designing gels with specific physical properties (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18-7-5-11-9-12(3-4-13(11)18)14(19)10-17-15(20)16-6-8-21-2/h3-4,9,14,19H,5-8,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYYZMPRSFKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

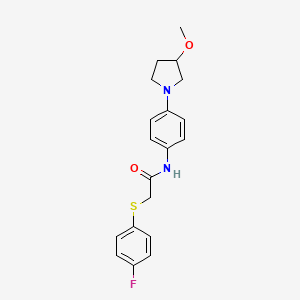
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2565605.png)
![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)


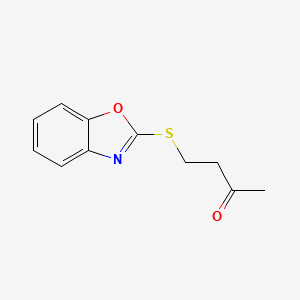

![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
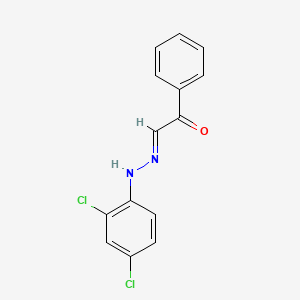
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
